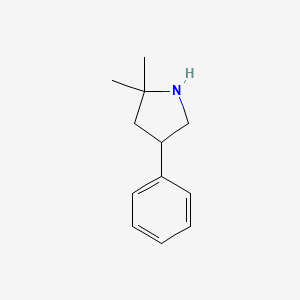

2,2-Dimethyl-4-phenylpyrrolidine

描述

属性

分子式 |

C12H17N |

|---|---|

分子量 |

175.27 g/mol |

IUPAC 名称 |

2,2-dimethyl-4-phenylpyrrolidine |

InChI |

InChI=1S/C12H17N/c1-12(2)8-11(9-13-12)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 |

InChI 键 |

IFPNGAFTQDMZDA-UHFFFAOYSA-N |

规范 SMILES |

CC1(CC(CN1)C2=CC=CC=C2)C |

产品来源 |

United States |

准备方法

Cyclization via Hydroamination of Alkenes and Alkynes

One of the most effective synthetic routes to substituted pyrrolidines, including this compound, involves intramolecular hydroamination of aminoalkenes or aminoalkynes. This method typically employs transition metal catalysts to facilitate the cyclization.

- Catalytic Hydroamination Using Zirconium Amidate Complexes

Wood et al. (2006) describe the use of chiral neutral zirconium amidate complexes for the asymmetric hydroamination of alkenes, which can be adapted for the synthesis of pyrrolidines with specific substitution patterns, including this compound derivatives. The process involves the intramolecular addition of an amino group across an alkene or alkyne bond to form the pyrrolidine ring.

Key experimental details include:- Use of purified and dried solvents (e.g., toluene, pentane) under nitrogen atmosphere.

- Preparation of proligands and catalysts under inert atmosphere using Schlenk or glove box techniques.

- Substrates such as 2,2-dimethyl-4-pentenylamine or 2,2-diphenyl-4-pentenylamine are distilled and stored over molecular sieves.

- The reaction conditions typically involve heating with the catalyst to promote cyclization.

This method allows for control over stereochemistry and high enantiopurity of the products, which is critical for applications requiring chiral pyrrolidines.

Tandem Amination/Cyanation/Alkylation Sequence

Another approach involves a copper-catalyzed three-component tandem reaction starting from primary amine-tethered alkynes, leading to functionalized pyrrolidines.

- Copper-Catalyzed Tandem Synthesis

A method reported by researchers in 2014 utilizes a copper-catalyzed tandem amination/cyanation/alkylation sequence to synthesize α-cyano pyrrolidines. Although this method targets α-cyano derivatives, the underlying strategy of cyclizing aminoalkynes can be adapted for the preparation of this compound by modifying the substituents and reaction partners.

Experimental highlights:- Aminoalkyne substrates are reacted with trimethylsilyl cyanide and copper(I) bromide under microwave irradiation at 100°C for 30 minutes.

- The reaction proceeds in a one-pot fashion without the need for protection/deprotection steps.

- Purification is typically achieved by silica gel flash chromatography.

The mechanism involves hydroamination of the alkyne followed by further functionalization steps to yield the pyrrolidine ring system.

Resolution and Purification of Chiral Intermediates

For the synthesis of enantiomerically pure this compound, resolution of chiral diamine precursors is essential.

- Resolution of 2,2'-Diamino-6,6'-dimethylbiphenyl

This diamine is used as a chiral ligand precursor in catalytic asymmetric hydroamination. The resolution involves:- Formation of diastereomeric salts with L-(+)-tartaric acid or D-(+)-tartaric acid in ethanol at elevated temperatures followed by crystallization.

- Repeated recrystallizations to improve enantiopurity.

- Neutralization and extraction steps to isolate the resolved amines.

- Final purification by recrystallization from dichloromethane and hexanes.

Enantiopurity is confirmed by optical rotation and GC-MS analysis of Mosher amide derivatives.

Synthesis of Proligands and Catalysts for Hydroamination

The preparation of catalysts involves the synthesis of proligands derived from resolved chiral diamines, which are then converted to zirconium amidate complexes.

- Proligand Preparation

- Reaction of resolved 2,2'-diamino-6,6'-dimethylbiphenyl with 2,4,6-trimethylbenzoyl chloride in pyridine and toluene at 90°C overnight.

- Work-up includes removal of solvent, silica gel filtration, and recrystallization from dichloromethane/hexanes.

- Characterization by NMR, mass spectrometry, elemental analysis, and optical rotation confirms purity and structure.

These proligands are essential for the catalytic asymmetric hydroamination step that forms the pyrrolidine ring with desired stereochemistry.

Comparative Data Table of Preparation Methods

Mechanistic Insights

- The hydroamination mechanism typically involves coordination of the alkene or alkyne to the metal center, followed by nucleophilic attack by the amine to form the pyrrolidine ring.

- In copper-catalyzed tandem reactions, the initial hydroamination is followed by cyanation and alkylation steps, enabling the introduction of additional functional groups.

- Enantiocontrol in asymmetric hydroamination is achieved through chiral zirconium amidate catalysts derived from resolved diamines, which orient the substrate in a stereoselective manner.

化学反应分析

Types of Reactions: 2,2-Dimethyl-4-phenylpyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of reduced pyrrolidine derivatives.

Substitution: Formation of substituted pyrrolidine compounds.

科学研究应用

2,2-Dimethyl-4-phenylpyrrolidine has a wide range of applications in scientific research:

作用机制

The mechanism of action of 2,2-Dimethyl-4-phenylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration and the nature of the substituents. For example, it may inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanism of action.

相似化合物的比较

2,2-Diethyl 4-methyl 5-(4-nitrophenyl)-4-phenylpyrrolidine-2,2,4-tricarboxylate

- Structure : Features diethyl and methyl ester groups at the 2- and 4-positions, respectively, along with nitro and phenyl substituents.

- Conformation : The pyrrolidine ring adopts an envelope conformation, with a dihedral angle of 59.16° between the benzene rings, indicating significant steric hindrance and reduced planarity compared to 2,2-dimethyl-4-phenylpyrrolidine .

4-Methylidenepyrrolidine-2-carboxylic Acid

- Structure : Contains a methylidene group (CH₂=) at the 4-position and a carboxylic acid at the 2-position.

- Key Differences : The unsaturated methylidene group introduces rigidity into the pyrrolidine ring, contrasting with the fully saturated ring in this compound. The carboxylic acid moiety also increases polarity, affecting solubility and bioavailability .

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine Derivatives

- Structure: Pyridine-pyrrolidine hybrids with chloro, substituted phenyl, and amino groups.

- Chloro and nitro substituents (e.g., in related compounds) elevate melting points (268–287°C) due to enhanced intermolecular forces, whereas the dimethyl and phenyl groups in the target compound likely result in lower melting points .

Physical and Chemical Properties

生物活性

2,2-Dimethyl-4-phenylpyrrolidine is a cyclic organic compound characterized by a pyrrolidine ring with two methyl groups at the 2-position and a phenyl group at the 4-position. Its unique structure contributes to its notable biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : CHN

- Molecular Weight : 177.27 g/mol

- Structure : The presence of both methyl and phenyl groups affects its chemical reactivity and interaction with biological systems.

The biological activity of this compound involves its interaction with various molecular targets, including enzymes and receptors. The compound may inhibit specific enzyme activities or modulate receptor functions, leading to diverse biological effects. Notably, it has been studied for its potential analgesic and anti-inflammatory properties, suggesting a role in pain management and inflammation reduction.

Central Nervous System Effects

Research indicates that this compound exhibits significant effects on the central nervous system (CNS). It may influence neurotransmitter systems, potentially affecting mood and pain perception. The compound has been evaluated for its analgesic properties in various models:

- In Vitro Studies : Initial assessments suggest that the compound can modulate neurotransmitter release, impacting pain pathways.

- In Vivo Studies : Behavioral tests in animal models have demonstrated reduced immobility times and altered activity levels, indicating potential antidepressant-like effects .

Anticancer Potential

Studies have also explored the anticancer potential of this compound. It has been shown to affect cell growth in various cancer cell lines:

| Cell Line | Treatment Concentration | Effect on Cell Growth |

|---|---|---|

| LNCaP (Prostate Cancer) | 10 µM | Significant inhibition (p < 0.05) |

| DU-145 (Prostate Cancer) | 10 µM | Moderate inhibition (p < 0.01) |

These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms that warrant further investigation .

Study on Behavioral Effects

A study conducted on intact animals assessed the behavioral effects of this compound compared to a known positive control (piracetam). The results indicated that the compound significantly decreased vertical activity and immobility time in an open field test compared to saline controls:

| Treatment Group | Vertical Activity | Immobility Time |

|---|---|---|

| Saline | High | Long |

| Compound | Low | Short |

| Piracetam | Moderate | Moderate |

These results support the hypothesis that this compound may have anxiolytic or antidepressant-like properties .

Stroke Model Study

In a model of middle cerebral artery occlusion (MCAO), administration of the compound resulted in improved neurological scores over time compared to controls. MRI assessments indicated reduced infarct size and better recovery of motor functions:

| Time Point (Days Post-MCAO) | Neurological Score (mNSS) |

|---|---|

| Baseline | 5 |

| Day 7 | 3 |

| Day 14 | 1 |

This suggests potential neuroprotective effects that could be beneficial in stroke recovery contexts .

常见问题

Q. What are the recommended safety protocols for handling 2,2-Dimethyl-4-phenylpyrrolidine in laboratory settings?

- Methodological Answer : Based on safety data sheets (SDS), researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to prevent inhalation exposure. In case of accidental contact, immediate decontamination with water (for skin/eyes) and consultation with a physician are advised . For fire hazards, use carbon dioxide or dry chemical powder extinguishers; water jets are unsuitable due to reactive risks .

Q. How can researchers optimize the synthesis of this compound derivatives?

- Methodological Answer : Synthesis optimization often involves controlling reaction conditions. For example, fluorinated analogs may require stereospecific fluorination using reagents like Fluolead™ in a two-step process to preserve stereochemical integrity . Solvent selection (e.g., dichloromethane for polar intermediates) and temperature control (e.g., maintaining 0–5°C during exothermic steps) are critical. Post-reaction purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) ensures >98% purity, as validated by HPLC .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is standard for structural confirmation, with deuterated chloroform (CDCl₃) as a solvent. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives . Purity assessment via HPLC with UV detection (λ = 254 nm) is recommended for batch consistency .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Data discrepancies (e.g., unexpected NMR splitting patterns) may arise from conformational isomerism or impurities. Use variable-temperature NMR to distinguish dynamic equilibria from static isomers . For mass spectrometry anomalies, high-resolution MS (HRMS) or tandem MS (MS/MS) can differentiate isobaric species. Cross-validate with independent techniques like IR spectroscopy or single-crystal XRD .

Q. What strategies enable stereochemical control during the synthesis of fluorinated analogs?

- Methodological Answer : Stereochemical fidelity in fluorinated derivatives (e.g., 4-fluoropyrrolidines) requires chiral auxiliaries or enantioselective catalysts. For example, Singh et al. achieved >90% enantiomeric excess (ee) using (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides as synthons, with Fluolead™ ensuring retention of configuration during fluorination . Computational modeling (DFT) aids in predicting transition states for stereoselective pathways .

Q. How can researchers mitigate toxicity risks during in vitro studies involving this compound?

- Methodological Answer : Acute toxicity (Category 4 for oral/dermal/inhalation routes) necessitates stringent exposure controls . Use in vitro assays with lower compound concentrations (e.g., IC₅₀ determination via MTT assays) and employ cell lines with robust metabolic activity (e.g., HepG2 for liver toxicity screening). For accidental release, neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via certified hazardous material handlers .

Q. What are the best practices for resolving low yields in multi-step syntheses of pyrrolidine derivatives?

- Methodological Answer : Low yields often stem from intermediate instability or side reactions. Protect reactive groups (e.g., tert-butoxycarbonyl (Boc) for amines) and optimize reaction times via TLC monitoring. For example, in Suzuki-Miyaura couplings, degassing solvents and using Pd(PPh₃)₄ as a catalyst improve aryl-aryl bond formation efficiency . Consider flow chemistry for exothermic or air-sensitive steps to enhance reproducibility .

Data Contradiction and Validation

Q. How should researchers interpret conflicting bioactivity data across different assay platforms?

- Methodological Answer : Discrepancies may arise from assay-specific parameters (e.g., pH, serum content). Replicate studies under standardized conditions (e.g., DMEM + 10% FBS for cell assays) and include positive controls (e.g., doxorubicin for cytotoxicity). Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity trends. Statistical tools like Bland-Altman plots quantify inter-assay variability .

Q. What methodologies validate the environmental stability of this compound?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months) with HPLC monitoring. Assess photostability via UV irradiation (e.g., 320–400 nm) and hydrolytic stability at pH 1–13. For environmental fate analysis, use OECD 307 soil degradation tests or LC-MS/MS to track degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。